methyl 6-bromo-1-(propan-2-yl)-1H-indazole-4-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular structure of similar compounds like “6-Bromo-1-isopropyl-2-methyl-1H-benzimidazole” consists of a benzimidazole core with a bromine atom at the 6th position and isopropyl and methyl groups attached . The exact molecular structure of “methyl 6-bromo-1-(propan-2-yl)-1H-indazole-4-carboxylate” would likely be similar, with an indazole core instead of benzimidazole.Chemical Reactions Analysis
The chemical reactions involving similar compounds are diverse and can include oxidations, aminations, halogenations, and various C–C bond formations . Protodeboronation, a reaction involving the removal of a boron group, is one such reaction that has been used in the synthesis of related compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “methyl 6-bromo-1-(propan-2-yl)-1H-indazole-4-carboxylate” would depend on its exact molecular structure. For instance, “6-Bromo-1-isopropyl-2-methyl-1H-benzimidazole” has a molecular formula of C11H13BrN2, an average mass of 253.138 Da, and a monoisotopic mass of 252.026199 Da .Scientific Research Applications
- Field : Medicinal Chemistry
- Application : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .
- Methods : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Results : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
- Field : Organic Chemistry
- Application : Protodeboronation of pinacol boronic esters utilizing a radical approach .
- Methods : Paired with a Matteson–CH2– homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
- Results : The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .
Imidazole Containing Compounds
Protodeboronation of Pinacol Boronic Esters
- Field : Organic Chemistry
- Application : This research focuses on the catalytic protodeboronation of pinacol boronic esters using a radical approach .
- Methods : The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation. The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol .
- Results : The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .
- Field : Medicinal Chemistry
- Application : Pyrrolopyrazine is a biologically active scaffold that contains pyrrole and pyrazine rings. Compounds with this scaffold have exhibited different biological activities .
- Methods : Various synthetic routes for pyrrolopyrazine derivatives have been explored, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
- Results : According to the findings, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .
Catalytic Protodeboronation of Pinacol Boronic Esters
Pyrrolopyrazine Derivatives
- Field : Organic Chemistry
- Application : This research focuses on the catalytic protodeboronation of pinacol boronic esters using a radical approach .
- Methods : The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation. The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol .
- Results : The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .
- Field : Medicinal Chemistry
- Application : Pyrrolopyrazine is a biologically active scaffold that contains pyrrole and pyrazine rings. Compounds with this scaffold have widely exhibited different biological activities .
- Methods : Various synthetic routes for pyrrolopyrazine derivatives have been explored, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
- Results : According to the findings, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .
Catalytic Protodeboronation of Pinacol Boronic Esters
Pyrrolopyrazine Derivatives
properties
IUPAC Name |
methyl 6-bromo-1-propan-2-ylindazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-7(2)15-11-5-8(13)4-9(12(16)17-3)10(11)6-14-15/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWPGLSNRZLQEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC(=CC(=C2C=N1)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 6-bromo-1-(propan-2-yl)-1H-indazole-4-carboxylate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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